molecular formula C18H18O B3049984 5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- CAS No. 229006-86-4

5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)-

Cat. No.: B3049984
CAS No.: 229006-86-4
M. Wt: 250.3 g/mol
InChI Key: NZRRGZLDUQJFIA-UHFFFAOYSA-N
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Description

5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- is an organic compound with a complex structure that includes a benzocycloheptene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- typically involves the condensation of acetylacetone with phenol, followed by an oxidation reaction. The specific reaction conditions include:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using suitable oxidizing agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-(4-methylphenyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-13-6-8-14(9-7-13)16-11-10-15-4-2-3-5-18(19)17(15)12-16/h6-12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRRGZLDUQJFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(CCCCC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436059
Record name 3-(4-methylphenyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229006-86-4
Record name 3-(4-methylphenyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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